Epinephrine bitartrate-bupivacaine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

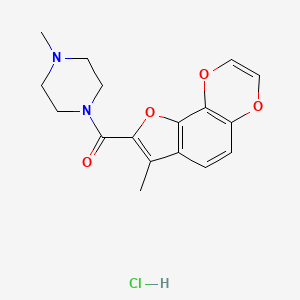

Epinephrine bitartrate-bupivacaine hydrochloride is a combination of two pharmacologically active compounds: epinephrine bitartrate and bupivacaine hydrochloride. This combination is commonly used in medical settings as a local anesthetic and vasoconstrictor. Epinephrine bitartrate is a form of epinephrine, a hormone and neurotransmitter that stimulates the sympathetic nervous system, leading to vasoconstriction and increased heart rate. Bupivacaine hydrochloride is a long-acting local anesthetic that blocks nerve impulses, providing pain relief during surgical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Epinephrine Bitartrate

Synthesis: Epinephrine bitartrate is synthesized by reacting epinephrine with tartaric acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding tartaric acid to form the bitartrate salt.

Reaction Conditions: The reaction is carried out at room temperature with constant stirring until the formation of the salt is complete.

-

Bupivacaine Hydrochloride

Synthesis: Bupivacaine hydrochloride is synthesized from 2,6-dimethylaniline through a series of chemical reactions, including acylation, reduction, and cyclization.

Reaction Conditions: The synthesis involves multiple steps with specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Epinephrine Bitartrate: Industrial production involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps, such as crystallization and filtration, to obtain the final product.

Bupivacaine Hydrochloride: Industrial production involves batch or continuous processes with stringent quality control measures. The final product is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Epinephrine Bitartrate

Oxidation: Epinephrine can undergo oxidation to form adrenochrome, a compound with a distinct red color.

Reduction: Epinephrine can be reduced to form dihydroxyphenylalanine (DOPA).

Substitution: Epinephrine can undergo substitution reactions with various reagents to form derivatives.

-

Bupivacaine Hydrochloride

Hydrolysis: Bupivacaine can undergo hydrolysis in acidic or basic conditions to form its corresponding amine and carboxylic acid.

Oxidation: Bupivacaine can be oxidized to form N-oxide derivatives.

Substitution: Bupivacaine can undergo substitution reactions to form various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

Epinephrine Bitartrate: Major products include adrenochrome (oxidation) and DOPA (reduction).

Bupivacaine Hydrochloride: Major products include N-oxide derivatives (oxidation) and various analogs (substitution).

Scientific Research Applications

Epinephrine bitartrate-bupivacaine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Used to study the effects of local anesthetics and vasoconstrictors on cellular processes and nerve conduction.

Medicine: Widely used in clinical settings for local anesthesia during surgical procedures, dental procedures, and pain management.

Industry: Used in the formulation of pharmaceutical products, including injectable solutions and topical preparations.

Mechanism of Action

Epinephrine Bitartrate

Mechanism: Epinephrine stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.

Molecular Targets: Alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.

Pathways: Activation of the sympathetic nervous system, leading to increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).

Bupivacaine Hydrochloride

Mechanism: Bupivacaine blocks voltage-gated sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.

Molecular Targets: Voltage-gated sodium channels.

Pathways: Inhibition of sodium influx, leading to decreased neuronal excitability and conduction.

Comparison with Similar Compounds

Similar Compounds

Lidocaine: A local anesthetic with a shorter duration of action compared to bupivacaine.

Mepivacaine: A local anesthetic with a similar structure to bupivacaine but with a shorter duration of action.

Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a lower potential for cardiotoxicity.

Uniqueness

Epinephrine Bitartrate: Unique in its ability to provide both vasoconstriction and bronchodilation, making it useful in emergency situations such as anaphylaxis.

Bupivacaine Hydrochloride: Unique in its long duration of action, making it suitable for prolonged surgical procedures and postoperative pain management.

Properties

CAS No. |

1434003-87-8 |

|---|---|

Molecular Formula |

C31H48ClN3O10 |

Molecular Weight |

658.2 g/mol |

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H28N2O.C9H13NO3.C4H6O6.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t;9-;1-,2-;/m.01./s1 |

InChI Key |

OBPBWXJPBFGASO-QSCFHKGXSA-N |

Isomeric SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)